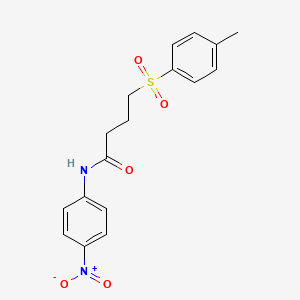

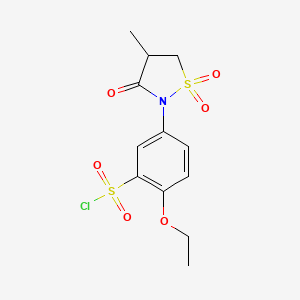

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide" is a synthetic chemical entity with intriguing biological and chemical properties. It contains benzoxazole and thiazole moieties, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide typically involves multiple steps:

Formation of Benzoxazole Core: : The starting materials for the benzoxazole core include salicylic acid and aniline derivatives. These undergo cyclization to form the benzoxazole ring.

Thiazole Synthesis: : Thiazole is often synthesized from thiourea and alpha-haloketones through cyclization.

Coupling Reaction: : The benzoxazole and thiazole intermediates are coupled through amide bond formation. This usually requires activating agents like EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide) and reaction conditions like reflux in organic solvents.

Industrial Production Methods

For industrial production, process optimization is key. The steps typically involve:

Scalable Synthesis: : High-yield reactions under controlled conditions to ensure purity.

Purification: : Techniques like crystallization or chromatography to isolate the final product.

Quality Control: : Analytical methods (e.g., HPLC, NMR) to verify compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation at the thiazole ring, potentially forming sulfoxides or sulfones.

Reduction: : The benzoxazole moiety can be reduced under specific conditions.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: : H2O2 or mCPBA for oxidation reactions.

Reducing Agents: : Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

Substitution Reactions: : Halogenating agents for electrophilic aromatic substitution.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Reduced forms of benzoxazole.

Substitution: : Halogenated benzoxazole or thiazole derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: : Used as an intermediate in synthesizing more complex pharmaceutical compounds.

Biology

Enzyme Inhibition Studies: : Potential inhibitor for enzymes with benzoxazole and thiazole binding sites.

Medicine

Antibacterial and Antifungal: : Exhibits biological activity against certain bacterial and fungal strains.

Industry

Material Science: : Precursor for polymers with specific properties.

Mechanism of Action

The mechanism by which 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide exerts its effects often involves binding to biological macromolecules, altering their function. The molecular targets may include:

Enzymes: : Inhibition by binding to the active site.

Receptors: : Modulation of receptor activity through binding interactions.

Pathways: : Disruption of cellular pathways, leading to the desired pharmacological effect.

Comparison with Similar Compounds

Similar Compounds

2-Benzoxazolinone Derivatives: : Shares the benzoxazole core.

Thiazole-based Compounds: : Similar in the thiazole moiety.

Amide-linked Heterocycles: : Resemblance in the amide bond linking heterocyclic rings.

Uniqueness

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide is unique due to its combination of benzoxazole and thiazole moieties, providing a distinctive set of chemical and biological properties not commonly found in other compounds.

This was fun to write! Hope you found it insightful. Anything else you'd like to dive into?

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHVFBBCLFIVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)

![2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2862713.png)

![2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2862714.png)

![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)

![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)

![2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2862724.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)